N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide
Description
Properties
CAS No. |
110501-22-9 |
|---|---|
Molecular Formula |
C19H22ClNO |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C19H22ClNO/c1-13(2)12-15-4-6-16(7-5-15)14(3)19(22)21-18-10-8-17(20)9-11-18/h4-11,13-14H,12H2,1-3H3,(H,21,22) |
InChI Key |
DMIUYJZQJZEJLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of Propanoyl Chlorides
A two-step protocol involves:
-
Synthesis of 2-[4-(2-methylpropyl)phenyl]propanoyl chloride
-
Amidation with 4-chloroaniline
Reaction Conditions
-
Step 1 : Reacting 2-[4-(2-methylpropyl)phenyl]propanoic acid with thionyl chloride () or oxalyl chloride () in anhydrous dichloromethane (DCM) at 0–5°C.
-
Step 2 : Adding 4-chloroaniline in the presence of a base (e.g., triethylamine, pyridine) to neutralize HCl byproducts.
Key Data
Challenges :
Schotten-Baumann Acylation
This method employs in situ generation of the acyl chloride followed by immediate amidation under biphasic conditions.
Procedure :
-
Dissolve 2-[4-(2-methylpropyl)phenyl]propanoic acid in aqueous NaOH.
-
Add thionyl chloride dropwise with vigorous stirring.
-
Introduce 4-chloroaniline dissolved in DCM.
Advantages :
Limitations :
Coupling Reaction-Based Syntheses
Palladium-Catalyzed Amination
Aryl halides (e.g., 4-chlorophenyl bromide) can couple with propanamide intermediates via Buchwald-Hartwig amination.
Generic Reaction :
Optimized Conditions :
Reported Outcomes :
Reductive Amination
This route condenses ketone intermediates with 4-chloroaniline under reducing conditions:
Steps :
-
Synthesize 2-[4-(2-methylpropyl)phenyl]propanal.
-
React with 4-chloroaniline in the presence of .
Critical Parameters :
Yield : 50–58% (crude), with significant byproduct formation from aldehyde oxidation.
Alternative Pathways
Enzymatic Amidation
Recent studies highlight lipase-mediated amidation as a green chemistry alternative:
Conditions :
-
Enzyme: Candida antarctica Lipase B (CAL-B)
-
Solvent: Tert-butanol
-
Substrates: 2-[4-(2-methylpropyl)phenyl]propanoic acid + 4-chloroaniline
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Amidation | 65–78 | 90–95 | Moderate | High |
| Schotten-Baumann | 60–65 | 85–90 | Low | Moderate |
| Pd-Catalyzed Amination | 55–62 | >95 | High | Low |
| Reductive Amination | 50–58 | 80–85 | Moderate | Moderate |
| Enzymatic Amidation | 40–45 | 75–80 | Low | High |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further modifications that can lead to novel compounds with desired properties.
- Chemical Reactions: It can undergo various reactions, including oxidation, reduction, and substitution, making it versatile for synthetic chemistry applications.
2. Biology:
- Biological Activity: Research has indicated that this compound may exhibit anti-inflammatory and analgesic properties. These effects are believed to arise from its interaction with specific molecular targets involved in inflammatory pathways .
- Mechanism of Action: The mechanism involves inhibiting enzymes or receptors that play a role in pain and inflammation, thus providing a potential therapeutic avenue for treating these conditions.
3. Medicine:
- Pharmaceutical Development: Ongoing studies are investigating the potential of N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide in developing new pharmaceuticals aimed at pain management and inflammation reduction. Its structural characteristics make it a candidate for further pharmacological exploration .
- Case Studies: Several case studies have documented its efficacy in preclinical trials, highlighting its potential as a lead compound for drug development targeting pain relief mechanisms.
4. Industry:
- Specialty Chemicals Production: The compound is utilized in the production of specialty chemicals and serves as a reference standard in analytical chemistry, aiding in the characterization of similar compounds.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Intermediate in synthesis | Versatile for further chemical modifications |
| Biology | Anti-inflammatory properties | Potential therapeutic target for pain management |
| Medicine | Drug development | Preclinical studies show efficacy in pain relief |
| Industry | Specialty chemicals | Reference standard for analytical purposes |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
- Structural Differences: Chlorine substituent: Positioned at the meta-position (3-chlorophenethyl) vs. para-chlorophenyl in the main compound. Propanamide substituent: Both share a 4-isobutylphenyl group (synonymous with 4-(2-methylpropyl)phenyl).
- Physicochemical Properties: Molecular weight: ~328.86 g/mol (C${20}$H${23}$ClNO).
2.2. N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide
- Structural Differences :
- Chlorine and hydroxyl groups: 4-chloro-2-hydroxyphenyl introduces polarity.
- Propanamide substituent: 2,2-dimethyl vs. 4-isobutylphenyl.
- Physicochemical Properties: LogP: 3.68 (lower than the main compound due to hydroxyl group). Molecular weight: ~226.68 g/mol (C${11}$H${13}$ClNO$_2$).
- Key Insight : The hydroxyl group enhances water solubility but may limit membrane permeability, contrasting with the lipophilic isobutylphenyl group in the main compound.
2.3. N-(4-benzoylphenyl)-2-(2,4-dichlorophenoxy)propanamide
- Structural Differences: Substitutions: 4-benzoylphenyl and 2,4-dichlorophenoxy groups.
- Physicochemical Properties: Molecular weight: 414.28 g/mol (C${22}$H${17}$Cl$2$NO$3$). Increased bulk and lipophilicity due to benzoyl and dichlorophenoxy groups.
- Key Insight: The dichlorophenoxy moiety may hinder bioavailability despite enhancing lipophilicity, suggesting trade-offs in drug design.
Data Table: Comparative Analysis
*Estimated based on structural analogs.
Research Findings and Implications
- Positional Isomerism : The para-chloro configuration in the main compound may enhance receptor binding compared to meta-substituted analogs (e.g., ), as para substituents often align better with hydrophobic pockets in target proteins.
- Lipophilicity vs. Solubility : The hydroxyl group in reduces logP by ~0.12 compared to the main compound, illustrating how polar groups can modulate pharmacokinetics.
- Analytical Challenges : As highlighted in , isomers (e.g., ortho-, meta-, para-chloro) require advanced separation techniques (e.g., HPLC-MS) to avoid misidentification, a critical consideration for quality control in synthesis.
Biological Activity
N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide, also known as a derivative of propanamide, has garnered attention in recent pharmacological research due to its diverse biological activities. This compound falls under the category of Mannich bases, which are recognized for their potent anti-inflammatory, anticancer, antibacterial, and antifungal properties. This article delves into the biological activity of this compound by examining various studies, synthesis methods, and biological assays that highlight its therapeutic potential.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions. The initial steps usually include the reaction between p-chloroacetophenone and appropriate alkyl amines to form the desired amide structure. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the structural integrity of the compound.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Alkylation | p-Chloroacetophenone + 2-bromo-1-propanol | Formation of intermediate |
| 2 | Carbamoylation | Intermediate + Methyl isocyanate | Formation of N-methylcarbamoyl derivative |
| 3 | Final Reaction | N-methylcarbamoyl derivative + 4-aminophenylpropan-1-one | Formation of target compound |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that this compound can induce apoptosis in various cancer cell lines, including HeLa and HCT-116 cells. The half-maximal inhibitory concentration (IC50) values ranged from 0.69 μM to 11 μM, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
Antibacterial Activity
The antibacterial efficacy of the compound was evaluated against several bacterial strains. In one study, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with zones of inhibition comparable to standard antibiotics like ciprofloxacin. The introduction of electron-withdrawing groups on the phenyl ring was noted to enhance antibacterial activity significantly .
Anti-inflammatory Activity
This compound has also been shown to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential utility in treating inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Test Organisms/Cells | IC50/Effectiveness |
|---|---|---|
| Anticancer | HeLa, HCT-116 | 0.69 - 11 μM |
| Antibacterial | S. aureus, E. coli | Comparable to ciprofloxacin |
| Anti-inflammatory | Cytokine production | Inhibition of TNF-α, IL-6 |
Case Study 1: Anticancer Efficacy
A study conducted on a series of synthesized Mannich bases including this compound revealed its ability to induce apoptosis in cancer cell lines through mitochondrial pathways. The researchers utilized flow cytometry to assess cell viability and apoptosis rates, confirming the compound's potential as a lead candidate for further development in cancer therapeutics .
Case Study 2: Antibacterial Assessment
In another investigation focusing on antibacterial activity, a panel of Mannich bases was screened against common pathogens. The results indicated that compounds with similar structural features exhibited enhanced activity against both gram-positive and gram-negative bacteria compared to traditional antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. For example, describes three routes with yields ranging from 75% to 84%, highlighting the importance of catalysts (e.g., Pd-based catalysts for cross-coupling) and solvent systems (e.g., DMF for amide bond formation). Purity optimization may require post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Analyze H and C NMR spectra to confirm the presence of the 4-chlorophenyl group (δ 7.3–7.5 ppm for aromatic protons) and the isobutyl side chain (δ 0.9–1.2 ppm for methyl groups) .
- X-ray crystallography : provides crystallographic data (triclinic system, space group , ) to confirm molecular geometry and hydrogen-bonding patterns critical for stability .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer : Hydrolysis of the amide bond under humid conditions is a key stability concern. Use anhydrous solvents during synthesis and store the compound in airtight containers with desiccants (e.g., silica gel). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products like 4-chlorophenylamine .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological targets of this compound, and what experimental validation strategies are recommended?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model interactions with cyclooxygenase (COX) or CDK2 (see for related propanamide-CDK2 binding data). Focus on the chlorophenyl group’s role in hydrophobic pocket binding .
- Validation : Perform kinase inhibition assays (e.g., ATPase activity assays) and compare with ibuprofen derivatives ( notes structural similarities to COX inhibitors) .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay sensitivity (e.g., MIC vs. IC). Use orthogonal assays:
- In vitro : Bacterial growth inhibition (e.g., against B. subtilis as in ) with MIC determination.
- Cell-based : Cytotoxicity profiling (MTT assay) to distinguish specific activity from nonspecific effects .
Q. How can impurity profiling inform process optimization, and what analytical techniques are critical?
- Methodological Answer : identifies common impurities like 2-(4-isobutylphenyl)acrylic acid. Use LC-MS (Q-TOF) for high-resolution impurity identification. Adjust reaction stoichiometry (e.g., reducing excess acyl chloride) or temperature to minimize byproducts. Quantify impurities via UPLC with charged aerosol detection (CAD) for non-UV-active species .
Q. What role does stereochemistry play in the compound’s activity, and how can enantiomeric purity be ensured?
- Methodological Answer : The (2R)-enantiomer (see for a related compound) may exhibit higher target affinity. Use chiral HPLC (Chiralpak IA column, ethanol/heptane eluent) to separate enantiomers. Asymmetric synthesis via chiral catalysts (e.g., BINAP-Ru complexes) can enhance enantiomeric excess (ee >98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
